molecular formula C15H23N3O B13855617 2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide

2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide

Cat. No.: B13855617
M. Wt: 261.36 g/mol
InChI Key: DDZLRQKETSFACY-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide typically involves the reaction of 4-aminopiperidine with N-benzyl-N-methylacetamide under specific conditions. The process may include steps such as:

    N-alkylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminopiperidin-1-yl)pyridin-3-amine: Another piperidine derivative with similar structural features.

    4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their role as kinase inhibitors.

Uniqueness

2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-benzyl-N-methylacetamide

InChI

InChI=1S/C15H23N3O/c1-17(11-13-5-3-2-4-6-13)15(19)12-18-9-7-14(16)8-10-18/h2-6,14H,7-12,16H2,1H3

InChI Key

DDZLRQKETSFACY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2CCC(CC2)N

Origin of Product

United States

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